1-Benzyl-3-bromopiperidine
Description
Significance of Nitrogen Heterocycles in Pharmaceutical Development
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom, and they are fundamental to medicinal chemistry. openmedicinalchemistryjournal.comijnrd.org An analysis of FDA-approved drugs revealed that approximately 59% of unique small-molecule drugs feature a nitrogen-containing heterocyclic core. msesupplies.comrsc.org This prevalence is attributed to their ability to mimic natural products and metabolites, and their structural diversity allows for fine-tuning of pharmacological properties. openmedicinalchemistryjournal.comrroij.com The nitrogen atoms in these rings can form crucial hydrogen bonds with biological targets like proteins and nucleic acids, a key mechanism in the activity of many drugs, including anticancer agents. rsc.orgrroij.com Their versatile nature makes them indispensable in the development of new therapeutic agents across a wide range of diseases. ijnrd.org
Overview of Piperidine (B6355638) Derivatives as Privileged Structures
Within the vast family of nitrogen heterocycles, the piperidine ring—a six-membered ring with one nitrogen atom—is considered a "privileged structure." nih.govmdpi.com This term signifies a molecular framework that is able to bind to multiple, diverse biological targets, making it a recurring and valuable motif in drug discovery. nih.gov Piperidine derivatives are found in over twenty classes of pharmaceuticals and numerous alkaloids. researchgate.netnih.gov The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com The benzoylpiperidine fragment, for example, is a key component in drugs targeting neuropsychiatric and neurodegenerative diseases. mdpi.com
Contextualization of Halogenated Piperidines in Chemical Research
Halogenated piperidines, such as 1-Benzyl-3-bromopiperidine, are specialized derivatives that serve as versatile building blocks in organic synthesis. mdpi.comrsc.org The introduction of a halogen atom, like bromine, onto the piperidine ring creates a reactive site for further chemical modifications. This allows chemists to use the halogenated piperidine as a precursor for creating more complex molecules through reactions like nucleophilic substitutions and carbon-carbon bond-forming cross-coupling reactions. mdpi.comnih.gov For instance, bromo-substituted piperidines can be transformed into other functionalized piperidines, which are key intermediates in the synthesis of pharmacologically active compounds. researchgate.net The strategic placement of a halogen provides a reliable handle for constructing diverse molecular architectures, making these compounds valuable tools in both medicinal chemistry and broader chemical research. rsc.orgnih.gov
Chemical Profile and Synthesis of this compound
This compound is a substituted piperidine derivative characterized by a benzyl (B1604629) group attached to the nitrogen atom and a bromine atom at the 3-position of the piperidine ring. This compound is primarily utilized as a chemical intermediate or building block in synthetic organic chemistry. cymitquimica.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 774490-79-8 bldpharm.com |
| Molecular Formula | C12H16BrN bldpharm.com |
| Molecular Weight | 254.17 g/mol bldpharm.com |
| Appearance | Data not consistently available; often a liquid or low-melting solid |
| Storage | Typically stored in dry conditions at 2-8°C bldpharm.com |
This data is compiled from various chemical supplier databases for research purposes. bldpharm.combldpharm.combldpharm.com
The synthesis of substituted piperidines can be achieved through various routes. General methods for creating similar structures often involve multi-step processes starting from more readily available materials. For example, a common strategy is the cyclization of linear amino-aldehydes or halogenated amides. nih.govnih.gov One established method involves the reduction of a corresponding N-benzylated and brominated pyridine (B92270) precursor. Another approach is the direct bromination of a pre-formed N-benzylpiperidine, although this can sometimes lead to mixtures of products. More sophisticated methods, such as catalytic enantioselective bromocyclization of specific olefinic amides, have been developed to produce chiral bromopiperidines. researchgate.net A convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by deoxygenation and saturation of the heterocyclic ring over a palladium catalyst. researchgate.net
Role in Synthetic Research
The primary value of this compound in a research context is its function as a versatile synthetic intermediate. cymitquimica.com The bromine atom at the 3-position serves as a key functional group, allowing for a variety of subsequent chemical transformations.
Researchers can utilize the C-Br bond for reactions such as:
Nucleophilic Substitution: The bromide can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to introduce new functional groups at the 3-position.
Grignard Reagent Formation: The bromide can be converted into a Grignard reagent, which can then react with electrophiles like aldehydes or ketones to form new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions: It can participate in reactions like Suzuki or Sonogashira couplings to attach new aryl or alkynyl groups, respectively.
The benzyl group on the nitrogen atom acts as a protecting group, which can be removed under specific conditions (e.g., hydrogenolysis) to reveal the secondary amine, allowing for further functionalization at the nitrogen atom. This dual functionality makes this compound a useful scaffold for building a library of diverse piperidine-containing compounds for screening in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-bromopiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMKHYIGONDYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role As a Key Synthetic Intermediate in Complex Molecule Construction
Building Blocks for Advanced Heterocyclic Systems
The strategic placement of the bromine atom at the 3-position of the 1-benzylpiperidine (B1218667) scaffold allows for a range of chemical transformations, enabling access to intricate heterocyclic structures that are often challenging to synthesize through other means.
The carbon-bromine bond in 1-benzyl-3-bromopiperidine is susceptible to nucleophilic substitution, providing a straightforward route to a variety of 3-substituted piperidine (B6355638) derivatives. This reactivity is fundamental to its utility as a synthetic intermediate. Both SN1 and SN2 reaction mechanisms can be encouraged depending on the reaction conditions and the nature of the nucleophile. The benzylic group can stabilize a carbocation intermediate, favoring SN1 pathways, while strong nucleophiles can promote direct SN2 displacement of the bromide. spcmc.ac.in
A variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, reaction with amines, thiols, and alkoxides can introduce diverse functional groups at the 3-position, significantly expanding the chemical space accessible from this single precursor. One-pot nucleophilic substitution followed by subsequent reactions, such as click chemistry with azides generated in situ, further highlights the versatility of this intermediate. nih.gov
| Nucleophile | Product | Reaction Type | Significance |
|---|---|---|---|
| Sodium Azide (NaN3) | 1-Benzyl-3-azidopiperidine | SN2 | Precursor for triazoles and amines. nih.gov |
| Potassium Phthalimide | N-(1-Benzylpiperidin-3-yl)phthalimide | Gabriel Synthesis | Intermediate for primary amine synthesis. |
| Sodium Cyanide (NaCN) | 1-Benzylpiperidine-3-carbonitrile | SN2 | Versatile intermediate for carboxylic acids, amines, and ketones. |
| Grignard Reagents (R-MgBr) | 1-Benzyl-3-alkyl/arylpiperidine | Cross-coupling | Formation of C-C bonds. |
Spirocycles, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their inherent three-dimensional nature. This compound can serve as a precursor for the synthesis of spirocyclic systems through intramolecular cyclization strategies. By attaching a suitable nucleophilic side chain to the piperidine nitrogen or another position on a precursor molecule, subsequent intramolecular N-alkylation can lead to the formation of a new ring spiro-fused to the piperidine core.
While direct examples utilizing this compound are not extensively documented in readily available literature, the principle of intramolecular cyclization of halo-piperidines is a known synthetic strategy. For instance, derivatives of this compound, where a nucleophilic moiety is tethered to the molecule, could undergo base-promoted cyclization to afford spirocyclic structures. The synthesis of spiro heterocyclic steroids often involves such intramolecular cycloaddition reactions. beilstein-journals.org The synthesis of spirocyclic pyrrolidines, which are ligands for the σ1 receptor, has been achieved through methods that could be adapted from a this compound starting point. researchgate.net
Fused ring systems, where two or more rings share two or more atoms, are prevalent in natural products and pharmacologically active compounds. Tandem reactions involving this compound offer a potential pathway to such complex architectures. For example, a sequence involving a Heck reaction followed by an intramolecular cyclization could, in principle, be employed. The palladium-catalyzed Heck reaction allows for the formation of a carbon-carbon bond between the 3-position of the piperidine ring and an alkene. nih.govbeilstein-journals.org Subsequent intramolecular reactions of a suitably functionalized product could then lead to the formation of a fused ring.
Free-radical cyclization is another powerful method for constructing fused ring systems. beilstein-journals.org By generating a radical at a position tethered to the this compound core, an intramolecular cyclization onto an appropriate acceptor could yield a fused heterocyclic system. While specific examples starting directly from this compound are not prominent, the underlying chemical principles support its potential in this area.
Precursors in Medicinal Chemistry Programs
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound provides a valuable entry point for the synthesis of novel drug candidates.
In the process of drug discovery, the generation of a library of related compounds around a central scaffold is crucial for establishing structure-activity relationships (SAR). nih.gov this compound is an excellent starting material for such library synthesis. The reactivity of the C-Br bond allows for the introduction of a wide variety of substituents at the 3-position, enabling a systematic exploration of how modifications at this site affect biological activity.
For example, a library of 3-substituted-1-benzylpiperidine analogues can be rapidly synthesized through parallel reactions with a diverse set of nucleophiles. This approach allows medicinal chemists to probe the steric and electronic requirements of a biological target and to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. The benzoylpiperidine fragment, which can be seen as a derivative of the benzylpiperidine core, is a recurrent motif in the development of antipsychotic drugs targeting serotoninergic and dopaminergic systems. mdpi.com
| Reaction Type | Introduced Moiety | Potential Biological Target |
|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl groups | GPCRs, Kinases |
| Buchwald-Hartwig Amination | Substituted amines | Ion channels, Transporters |
| Sonogashira Coupling | Alkynes | Enzymes, Nuclear receptors |
| Etherification | Alkoxy/Aryloxy groups | Various enzymes and receptors |
The 1-benzylpiperidine nucleus is a key pharmacophore in many biologically active molecules, including ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govnih.govresearchgate.nethilarispublisher.com The synthesis of these ligands often involves the elaboration of a piperidine ring. This compound serves as a valuable precursor for introducing specific bioactive moieties that are crucial for receptor binding and modulation.
For instance, the synthesis of novel dopamine D4 receptor antagonists has been explored using benzyloxypiperidine scaffolds. nih.gov The 3-bromo position of this compound provides a handle to introduce such benzyloxy groups or other pharmacophoric elements through nucleophilic substitution. Similarly, in the design of serotonin receptor ligands, the ability to introduce specific aryl or heteroaryl groups at the 3-position can be critical for achieving high affinity and selectivity. The synthesis of N-benzylated phenylethylamines, known as the NBOMe series, which are potent serotonin receptor ligands, showcases the importance of the N-benzyl group in this class of compounds. researchgate.net The strategic use of this compound allows for the precise placement of functionalities required for interaction with these important neurological targets.
Application in Drug Discovery and Development
The N-benzylpiperidine structural motif is a cornerstone in medicinal chemistry, frequently utilized by chemists to refine the efficacy and physicochemical properties of potential drug candidates. nih.gov Its three-dimensional nature and structural flexibility make it a versatile scaffold in the design of novel therapeutic agents. nih.govresearchgate.net The piperidine ring is a prevalent feature in a wide array of bioactive molecules and approved pharmaceuticals, valued for its ability to be chemically modified to interact with various biological targets. clinmedkaz.orgmdpi.com Specifically, this compound serves as a critical synthetic intermediate, enabling the construction of complex molecules aimed at treating a range of human diseases, particularly those affecting the central nervous system (CNS). chemimpex.com The presence of the bromine atom at the 3-position offers a reactive site for introducing diverse functional groups, while the benzyl (B1604629) group provides a stable protecting group for the piperidine nitrogen, which can be removed in later synthetic stages if necessary.
The utility of the 1-benzylpiperidine scaffold is particularly evident in the development of treatments for neurodegenerative disorders such as Alzheimer's disease. mdpi.comencyclopedia.pub Alzheimer's is a complex condition characterized by cognitive decline and neuropsychiatric symptoms, linked to imbalances in neurotransmitters like acetylcholine (B1216132) and serotonin. mdpi.com Researchers leverage the 1-benzylpiperidine core to develop multi-target ligands capable of addressing different aspects of the disease's pathology. encyclopedia.pub For example, this scaffold is integral in designing inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of acetylcholine. mdpi.com Simultaneously, derivatives can be designed to target the serotonin transporter (SERT), which is implicated in the behavioral and psychological symptoms of dementia. mdpi.com
In a notable study, a series of novel ligands were synthesized based on the functionalized 1-benzylpiperidine structure. These compounds were then evaluated for their ability to inhibit AChE and BuChE and for their binding affinity to SERT. mdpi.com The research highlighted the potential of this scaffold to generate compounds with a polypharmacological profile, meaning they can interact with multiple targets. One derivative, compound 21 , demonstrated a desirable profile with good and selective activity against both BuChE and SERT. mdpi.com Another compound, 19 , emerged as the most potent AChE inhibitor in the series, while also showing moderate inhibition of BuChE. mdpi.com These findings underscore the value of the 1-benzylpiperidine framework as a platform for developing dual-target or multi-target inhibitors, a key strategy in creating more effective therapies for complex diseases.
The research into 1-benzylpiperidine derivatives has yielded detailed insights into their structure-activity relationships (SAR). The following table summarizes the pharmacological data for selected compounds developed from this scaffold, illustrating their potential as therapeutic agents.
Advanced Characterization and Mechanistic Elucidation of 1 Benzyl 3 Bromopiperidine
Spectroscopic Characterization for Structural Confirmation
Spectroscopic analysis is indispensable for the unambiguous confirmation of the chemical structure and stereochemistry of synthesized compounds. For 1-Benzyl-3-bromopiperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural picture.
NMR spectroscopy is a premier technique for elucidating the three-dimensional structure of molecules in solution. For cyclic systems like piperidines, ¹H and ¹³C NMR spectra offer critical data on the conformation of the ring and the orientation of its substituents. ipb.ptresearchgate.net The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The stereochemistry of this compound can be assigned by analyzing proton-proton coupling constants (J-values) and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net
In the ¹H NMR spectrum, the coupling constants between adjacent protons on the piperidine ring are diagnostic of their relative orientation. Generally, a large coupling constant (typically 8-12 Hz) is observed between axial-axial protons, while smaller values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings. ipb.pt By analyzing these vicinal coupling constants, the axial or equatorial position of the bromine atom at the C-3 position and the adjacent protons can be determined. For instance, NMR and X-ray diffraction studies on analogous N-benzyl-piperidin-4-ones have confirmed that the chair conformation with equatorial orientation of all substituents is often the most stable. researchgate.net
Two-dimensional NMR techniques, such as ¹H-¹H COSY and NOESY, provide further unambiguous confirmation. A COSY spectrum establishes proton connectivity within the spin system, while a NOESY spectrum identifies protons that are close in space, regardless of their bonding connectivity. The observation of NOE correlations can definitively confirm the relative configuration of the substituents on the piperidine ring. researchgate.net
Table 1: Representative ¹H NMR Data for Stereochemical Assignment of this compound in a Chair Conformation Note: The following data are illustrative and based on established principles for substituted piperidines.
| Proton | Multiplicity | Coupling Constants (Hz) | Inferred Orientation |
|---|---|---|---|
| H-3 | ddd | J = 11.5, 8.0, 4.0 | Axial |
| H-2ax | ddd | J = 12.0, 11.5, 3.5 | Axial |
| H-2eq | ddd | J = 12.0, 4.0, 2.0 | Equatorial |
| H-4ax | ddd | J = 12.5, 8.0, 3.0 | Axial |
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In complex biological or environmental samples, analyzing small, polar molecules can be challenging due to poor retention in liquid chromatography (LC) and low ionization efficiency in the mass spectrometer. nih.gov Chemical derivatization is a strategy employed to overcome these limitations by attaching a chemical tag to the analyte. chromatographyonline.com
For a compound like this compound, which contains a secondary amine, derivatization can significantly improve its detectability in LC-MS analyses. Benzoyl chloride is a common derivatizing agent that reacts with amines to form stable benzoyl derivatives. researchgate.net This process offers several advantages:
Increased Molecular Weight: The addition of a benzoyl group (105 Da) shifts the mass of the analyte to a higher, often less noisy, region of the mass spectrum.
Improved Chromatography: The hydrophobic benzoyl group increases the molecule's retention on reverse-phase LC columns, allowing for better separation from interfering matrix components. researchgate.net
Enhanced Ionization: The derivative often exhibits improved ionization efficiency in electrospray ionization (ESI), leading to greater sensitivity.
Characteristic Fragmentation: The benzoyl group provides a predictable fragmentation pattern in tandem mass spectrometry (MS/MS), which is useful for selective and sensitive quantification using techniques like multiple reaction monitoring (MRM). chromatographyonline.com
The derivatization of this compound would proceed by reaction with benzoyl chloride to yield N-benzoyl-N-benzyl-3-bromopiperidinium, which can be readily analyzed by LC-MS/MS.
Table 2: Mass Spectrometry Data for Benzoyl Chloride Derivatization of this compound
| Compound | Molecular Formula | Exact Mass (Da) | Derivatizing Agent | Derivative Product | Expected [M+H]⁺ of Derivative (Da) |
|---|
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions, improving yields, and designing new synthetic methodologies. For transformations involving this compound, such as nucleophilic substitution or cross-coupling reactions, mechanistic studies focus on the reaction's kinetics, the identification of transient intermediates, and the complete mapping of any catalytic cycles.
Kinetic studies involve measuring the rate at which reactants are consumed and products are formed. By systematically varying the concentrations of reactants, catalysts, and other reagents, a rate law can be determined, which provides quantitative insight into the composition of the rate-determining step of the reaction. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often used to monitor the progress of the reaction over time by quantifying the concentration of reactants and products. evitachem.com This data allows for the calculation of reaction orders and rate constants, shedding light on the sequence of events at the molecular level.
Many chemical reactions proceed through a series of short-lived, high-energy intermediates that are not present among the final products. The direct detection and characterization of these transient species are paramount for confirming a proposed reaction mechanism. While specific studies on this compound are not widely available, insights can be drawn from investigations into analogous bromo-substituted nitrogen heterocycles.
For example, in nickel-catalyzed cross-coupling reactions involving bromo-substituted rings, organonickel species such as LNiII(Ar)X have been proposed as key intermediates in the catalytic cycle. In other transformations utilizing N-heterocyclic carbene (NHC) catalysis, unique intermediates like deoxy-Breslow intermediates have been identified, which can activate aromatic systems for subsequent bond formation. The identification of such intermediates often requires specialized techniques, including low-temperature spectroscopy, in-situ reaction monitoring, or chemical trapping experiments where the intermediate is converted into a more stable, isolable compound.
In catalytic reactions, the catalyst enters a cycle of transformations, being regenerated at the end of each cycle. Elucidating the full catalytic cycle is the ultimate goal of a mechanistic investigation. This involves combining kinetic data and the identification of intermediates to construct a complete, step-by-step model of the reaction.
For a potential cross-coupling reaction using this compound, a proposed catalytic cycle would detail each elementary step, such as oxidative addition, transmetalation, and reductive elimination. Mechanistic studies on nickel-based catalysis, for instance, have suggested the involvement of paramagnetic Ni(I) and Ni(III) species as active intermediates, highlighting the influence of ligands on reactivity and selectivity. Computational chemistry also plays a critical role, providing theoretical models of transition states and intermediates that help to validate or refine proposed mechanisms.
Computational Chemistry Studies
Computational chemistry provides a powerful lens for examining the structural and reactive properties of this compound at the atomic level. Through the application of sophisticated theoretical models, it is possible to gain insights into the molecule's electronic structure, conformational landscape, and potential reaction pathways. These in silico methods complement experimental data, offering a detailed understanding of the factors governing the behavior of this complex heterocyclic compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecular systems like this compound. DFT calculations focus on the electron density to determine the energy and electronic structure of a molecule, providing a balance between computational cost and accuracy.
In studies of related piperidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to analyze various molecular properties. For this compound, such calculations would typically begin with geometry optimization to find the lowest energy structure. Key parameters derived from these calculations include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Electron Density Distribution: DFT can map the electron density surface, revealing the distribution of charge throughout the molecule. This is vital for identifying electrophilic and nucleophilic sites. In this compound, the electronegative bromine and nitrogen atoms would be expected to concentrate electron density.
Partial Atomic Charges: These calculations quantify the charge on each atom, offering insights into electrostatic interactions and potential sites for nucleophilic or electrophilic attack.
The introduction of a benzyl (B1604629) group at the nitrogen atom and a bromine atom at the 3-position significantly influences the electronic properties of the piperidine ring. The benzyl group, while bulky, can participate in π-stacking interactions and subtly alter the electron density on the nitrogen. The bromine atom, being highly electronegative, withdraws electron density from the adjacent carbon atom, polarizing the C-Br bond and making the carbon an electrophilic center.
| Parameter | Significance for this compound | Typical DFT Functional/Basis Set |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/6-311++G(d,p) |
| Electron Density Map | Visualizes charge distribution and identifies reactive sites. | B3LYP/6-31G(d) |
| Partial Atomic Charges | Quantifies electrostatic potential and sites for attack. | MP2/6-31G(d) |
Conformational Analysis and Stability
The non-planar nature of the piperidine ring in this compound gives rise to multiple possible conformations. The most significant of these are the chair, boat, and twist-boat forms. Computational methods are essential for determining the relative stabilities of these conformers and the energy barriers between them.
The piperidine ring typically adopts a chair conformation, which minimizes both angular and torsional strain. For a substituted piperidine like this compound, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by several factors:
Steric Hindrance: Large substituents generally prefer the more spacious equatorial position to avoid steric clashes with other atoms on the ring, particularly the axial hydrogens (1,3-diaxial interactions). The bulky benzyl group on the nitrogen atom will have a significant impact on the conformational preference.
Electronic Effects: The electronegativity of the bromine atom can lead to stabilizing or destabilizing electronic interactions depending on its orientation relative to the nitrogen lone pair.
For N-substituted piperidines, the orientation of the substituent on the nitrogen is also a key conformational feature. In N-methylpiperidine, for example, the equatorial conformer is generally favored. osi.lv Similarly, for this compound, the benzyl group is expected to predominantly occupy the equatorial position to minimize steric strain. The 3-bromo substituent can exist in either an axial or equatorial position, leading to two primary chair conformers: cis (axial-equatorial or equatorial-axial relationship between the two substituents) and trans (diaxial or diequatorial).
Quantum mechanical calculations can precisely quantify the energy differences (ΔG) between these conformers. For instance, in related N-acylpiperidines, the energy difference between chair and twist-boat conformations has been computationally determined. nih.govacs.org For this compound, the chair conformation with both the benzyl group and the bromine atom in equatorial positions is anticipated to be the most stable conformer due to the minimization of steric hindrance.
| Conformer | Substituent Positions | Expected Relative Stability | Key Influencing Factor |
|---|---|---|---|
| Chair (trans) | 1-Benzyl (Equatorial), 3-Bromo (Equatorial) | Most Stable | Minimization of steric hindrance (1,3-diaxial interactions). |
| Chair (cis) | 1-Benzyl (Equatorial), 3-Bromo (Axial) | Less Stable | 1,3-diaxial interaction between axial bromine and hydrogens. |
| Twist-Boat | - | Least Stable | Higher torsional and angular strain compared to the chair form. |
Reactivity Prediction and Transition State Modeling
Computational chemistry is instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its reactions. A primary reaction pathway for this molecule is nucleophilic substitution at the carbon atom bonded to the bromine, following an S\N2 mechanism.
Transition state theory can be modeled computationally to understand the kinetics of such reactions. By calculating the potential energy surface, researchers can identify the transition state structure—the highest energy point along the reaction coordinate—and determine the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.
For a nucleophilic substitution reaction involving this compound, the nucleophile would attack the electrophilic carbon at the 3-position from the side opposite to the bromine atom (the leaving group). The transition state would be a trigonal bipyramidal arrangement where the nucleophile and the bromine are partially bonded to the carbon atom.
Computational models can predict:
Transition State Geometry: The precise bond lengths and angles of the atoms in the transition state.
Activation Energy: The energy barrier that must be overcome for the reaction to proceed.
The stereochemistry of the piperidine ring and the nature of the nucleophile will significantly influence the reaction's feasibility and outcome. For example, the accessibility of the electrophilic carbon to the incoming nucleophile will depend on the conformation of the piperidine ring. An equatorially positioned bromine atom might present less steric hindrance to the approaching nucleophile compared to an axial one.
| Parameter | Description | Significance for this compound Reactions |
|---|---|---|
| Transition State Structure | The highest energy geometry along the reaction pathway. | Determines the stereochemical outcome of the reaction. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower Ea indicates a faster reaction rate. |
| Reaction Energy (ΔE) | The energy difference between the products and the reactants. | Indicates whether the reaction is energetically favorable (exothermic/endergonic). |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1-Benzyl-3-bromopiperidine often involves multi-step sequences that may include direct bromination and N-benzylation of piperidine (B6355638) precursors. evitachem.com Future research is increasingly aimed at developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Key areas of development include:
Asymmetric Synthesis: Moving beyond chiral resolution of racemic mixtures, the development of stereoselective synthetic routes to obtain specific enantiomers of this compound is a primary goal. evitachem.com This includes rhodium-catalyzed asymmetric hydrogenation of enamides, which has proven effective for related 3-aminopiperidine derivatives and represents a promising atom-economical approach.
Catalytic Methods: There is a significant opportunity to employ modern catalytic systems. For instance, transition-metal catalysis, particularly with palladium, has become essential for constructing carbon-carbon and carbon-heteroatom bonds in complex molecules. hilarispublisher.com Future routes could involve catalytic C-H activation and functionalization of the piperidine ring, reducing the reliance on pre-functionalized starting materials.
Green Chemistry Approaches: The principles of green chemistry are guiding the development of new syntheses. This involves using less hazardous reagents, exploring aqueous reaction conditions, and minimizing waste. An example from a related synthesis of aminopiperidines involved a Curtius rearrangement performed in water, highlighting the potential for more sustainable processes. researchgate.net
| Methodology | Description | Potential Advantages for this compound Synthesis | Reference Concept |
|---|---|---|---|
| Traditional Synthesis | Multi-step process involving bromination, benzylation, and often chiral resolution. | Established and understood. | evitachem.com |
| Asymmetric Catalysis | Use of chiral catalysts to directly produce enantioenriched products. | Higher efficiency, avoids resolution steps, high stereocontrol. | hilarispublisher.com |
| Photocatalysis | Using light to enable reactions under mild conditions. | Access to novel reactivity, mild conditions, high functional group tolerance. | hilarispublisher.com |
| Flow Chemistry | Performing reactions in a continuous stream. | Enhanced safety, scalability, and process control. | General Green Chemistry Principle |
Exploration of Unprecedented Reactivity Profiles
The bromine atom at the 3-position is the primary site of reactivity, typically undergoing nucleophilic substitution reactions. evitachem.com However, modern synthetic organic chemistry provides tools to unlock new and unprecedented reactivity profiles for this compound.
Future research in this area will likely focus on:
Cross-Coupling Reactions: The C-Br bond is an ideal handle for various transition-metal-catalyzed cross-coupling reactions. While its use as a building block in coupling reactions is known, a systematic exploration of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations could vastly expand the range of accessible derivatives. evitachem.comhilarispublisher.com This would allow for the direct installation of aryl, alkynyl, and amino moieties at the 3-position.
Photoredox Catalysis: The advent of photoredox catalysis has revolutionized the formation of C-C and C-heteroatom bonds under mild conditions. hilarispublisher.com Investigating the reactivity of this compound under photocatalytic conditions could enable novel functionalizations that are not achievable through traditional thermal methods.
Radical Chemistry: The C-Br bond can serve as a precursor for radical generation. Exploring radical-based reactions could lead to the development of novel carbon-carbon bond-forming strategies, allowing for the introduction of complex alkyl groups.
Advanced Functionalization Strategies for Enhanced Bioactivity
This compound is a key intermediate for compounds targeting the central nervous system (CNS). chemimpex.com Advanced functionalization strategies are being pursued to fine-tune the pharmacological properties of its derivatives and enhance their bioactivity.
Key strategies include:
Late-Stage Functionalization: Modifying complex, drug-like molecules in the final steps of a synthesis is a powerful strategy. Using this compound as a scaffold, researchers can explore late-stage diversification through its reactive bromo group, enabling rapid access to a wide range of analogs for structure-activity relationship (SAR) studies.
Scaffold Hopping and Bioisosteric Replacement: The piperidine core can be modified or used as a template. Research could involve replacing the benzyl (B1604629) group with other aromatic or heterocyclic systems to explore different binding interactions with biological targets. Similarly, the bromine can be replaced with other functional groups that act as bioisosteres to modulate properties like potency, selectivity, and metabolic stability.
Synthesis of Spirocyclic Systems: Creating more rigid and three-dimensional structures can lead to improved binding affinity and selectivity for biological targets. The functional handles on this compound could be used to construct spirocyclic piperidines, a structural motif found in a number of approved drugs. mdpi.com
| Reaction Type | Reagents/Catalysts | Resulting Structure | Potential Therapeutic Area |
|---|---|---|---|
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | 3-Aryl-1-benzylpiperidine | Neurological disorders cymitquimica.com |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-1-benzylpiperidine | Oncology, Virology |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Amino-1-benzylpiperidine derivatives | CNS agents chemimpex.com |
| Nucleophilic Substitution | Azides, Thiols, Alcohols | 3-Azido, 3-Thio, 3-Alkoxy derivatives | Various, used as intermediates evitachem.com |
High-Throughput Synthesis and Library Generation
To accelerate the drug discovery process, there is a growing need to synthesize large collections of diverse compounds, known as chemical libraries. hilarispublisher.com this compound is an excellent starting point for creating such libraries due to its well-defined reactive site.
Emerging applications in this domain are:
Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from a common starting material. Using the C-Br bond as a branching point, a multitude of different functionalities can be introduced, leading to a library of compounds that covers a wide chemical space.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient for library generation. rug.nl Designing novel MCRs that incorporate this compound or its derivatives could rapidly generate libraries of complex piperidines. For example, a Groebke-Blackburn-Bienaymé three-component reaction could be adapted to build upon the piperidine scaffold. rug.nl
Automated Synthesis: The use of robotic and automated synthesis platforms can significantly increase the throughput of library production. By developing robust reaction protocols for the functionalization of this compound, researchers can leverage automation to synthesize and screen thousands of compounds, greatly accelerating the identification of new drug leads.
Q & A
Q. What are the recommended laboratory synthesis routes for 1-Benzyl-3-bromopiperidine?
The synthesis of this compound typically involves bromination at the 3-position of a piperidine scaffold. A common approach is the nucleophilic substitution of a pre-functionalized piperidine derivative. For example, 4-Bromopiperidine hydrobromide (CAS 54288-70-9) can serve as a precursor, where benzylation is achieved via alkylation using benzyl halides under inert conditions . Alternative methods may involve transition-metal-catalyzed coupling reactions, though solvent compatibility must be carefully evaluated to avoid decomposition (e.g., acetic acid is incompatible with some intermediates) . Reaction progress should be monitored via TLC or HPLC, and purification via column chromatography is recommended.
Q. How should this compound be handled and stored to maintain stability?
This compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid prolonged exposure to light, moisture, or oxygen, as brominated piperidines are prone to hydrolysis or radical-mediated decomposition . Compatibility testing indicates that glass or PTFE containers are preferable to plastics. Safety protocols mandate the use of nitrile gloves, lab coats, and fume hoods during handling, with immediate washing of exposed skin using soap and water for ≥15 minutes .
Q. What analytical techniques are most effective for characterizing this compound purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with characteristic shifts for the benzyl group (δ 7.2–7.4 ppm) and brominated carbon (C-3, δ 30–40 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) can verify molecular weight (C₁₂H₁₄BrN: theoretical 265.03 g/mol). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?
Contradictions in reactivity (e.g., unexpected byproducts or low yields) often arise from steric hindrance at the 3-position or competing elimination pathways. To address this:
- Perform kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) to identify optimal conditions.
- Use computational tools (DFT calculations) to map potential energy surfaces for substitution vs. elimination .
- Validate hypotheses with isotopic labeling (e.g., deuterated substrates) to track mechanistic pathways .
Q. What strategies improve regioselectivity in functionalizing this compound for novel drug discovery?
Regioselective modification requires precise control of reaction parameters:
- Protecting groups : Temporarily block the benzyl group using Boc or Fmoc to direct reactivity to the bromine .
- Catalysis : Employ palladium or nickel catalysts for Suzuki-Miyaura cross-coupling, leveraging steric and electronic effects .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the brominated site .
Q. How can researchers address the lack of toxicological data for this compound in preclinical studies?
While no comprehensive toxicity studies are available , preliminary assessments should include:
- In vitro assays : Cytotoxicity screening (e.g., MTT assay) in human cell lines (HEK293, HepG2).
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to predict clearance rates.
- Structural analogs : Extrapolate data from related bromopiperidines (e.g., 1-Benzyl-4-hydrazinylpiperidine) with known ADME profiles .
Methodological Considerations
Q. What computational tools are recommended for predicting novel reaction pathways?
- PubChem : Access stereochemical data (InChI keys) and physicochemical properties for reaction modeling .
- Gaussian or ORCA : Perform DFT calculations to simulate transition states and reaction barriers.
- AutoDock Vina : Screen for potential binding interactions in pharmacological target studies .
Q. How should researchers design experiments to mitigate instability during long-term studies?
- Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) to identify degradation products .
- Lyophilization : For aqueous solutions, freeze-drying improves shelf life.
- Additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) prevent radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
